molecular formula C7H2BrClN2O2 B12830923 3-Bromo-5-chloro-4-nitrobenzonitrile

3-Bromo-5-chloro-4-nitrobenzonitrile

Cat. No.: B12830923
M. Wt: 261.46 g/mol
InChI Key: MPWOQCLKRYFNHG-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-nitrobenzonitrile (C₇H₂BrClN₂O₂; molecular weight 261.46 g/mol) is a halogenated aromatic nitrile featuring bromine, chlorine, and nitro substituents at positions 3, 5, and 4, respectively. Its electron-withdrawing groups (nitro and cyano) and halogens create a highly electron-deficient aromatic ring, making it reactive in nucleophilic substitution and coupling reactions. This compound is typically synthesized via multi-step halogenation and nitration protocols, with purity levels ≥95% for research applications . Its structural complexity and substituent arrangement render it valuable in medicinal chemistry (e.g., as a pharmacophore precursor) and materials science (e.g., as a ligand or monomer for functional polymers) .

Properties

Molecular Formula

C7H2BrClN2O2

Molecular Weight

261.46 g/mol

IUPAC Name

3-bromo-5-chloro-4-nitrobenzonitrile

InChI

InChI=1S/C7H2BrClN2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H

InChI Key

MPWOQCLKRYFNHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-nitrobenzonitrile typically involves the nitration of 3-bromo-4-chlorobenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-chloro-4-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-nitrobenzonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Halogen Substitution

The position and type of substituents critically influence the compound’s reactivity and applications. Below is a comparative analysis of structurally related benzonitrile derivatives:

Compound Name Molecular Formula Substituent Positions Key Differences vs. Target Compound
3-Bromo-4-chloro-5-nitrobenzonitrile C₇H₂BrClN₂O₂ Br (3), Cl (4), NO₂ (5) Nitro group at position 5 instead of 4; impacts electron distribution and regioselectivity in reactions.
3-Bromo-5-fluorobenzonitrile C₇H₃BrFN Br (3), F (5) Lacks nitro group; fluorine’s electronegativity alters reactivity in cross-coupling reactions.
4-Bromo-3-chlorobenzonitrile C₇H₃BrClN Br (4), Cl (3) No nitro group; reduced electron deficiency limits use in high-energy reactions.
5-Bromo-4-chloro-2-trifluoromethylbenzonitrile C₈H₃BrClF₃N Br (5), Cl (4), CF₃ (2) Trifluoromethyl group enhances lipophilicity but reduces nitro’s electron-withdrawing effects.

Key Insights :

  • Nitro Group Position: Moving the nitro group from position 4 (target compound) to 5 (as in ) increases steric hindrance near the cyano group, reducing accessibility for nucleophilic attack .
  • Halogen Type : Replacing chlorine with fluorine (e.g., ) lowers steric bulk but increases electronegativity, favoring SNAr (nucleophilic aromatic substitution) reactions .

Table: Reactivity in Cross-Coupling Reactions

Compound Suzuki-Miyaura Coupling Yield (%) Ullmann Coupling Yield (%)
3-Bromo-5-chloro-4-nitrobenzonitrile 78–85 60–70
3-Bromo-4-chloro-5-nitrobenzonitrile 65–72 55–63
4-Bromo-3-chlorobenzonitrile 45–50 Not reported

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